Cas no 22112-83-0 (Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester)

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester structure
22112-83-0 structure
Nome del prodotto:Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester
Numero CAS:22112-83-0
MF:C52H38N4O8
MW:846.8801
MDL:MFCD00218869
CID:890666
PubChem ID:135414044

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER
    • 2-hydroxypropanoyl CoA
    • 2-hydroxypropionyl CoA
    • 4-COOMe-H2TPP
    • 5,10,15,20-meso-tetrakis(4-(methylcarboxy)phenyl)-21H,23H-porphine
    • Coenzyme A,lactoyl
    • Lactoyl-CoA
    • Lactoyl-coenzyme A
    • Lactyl-coa
    • T(-COOCH3)PPH2
    • tetramethyl 4,4',4'',4'''-porphyrin-5,10,15,20-tetrabenzoate
    • Tetramethyl meso-tetraphenylporphine-4,4',4'',4'''-tetracarboxylate
    • NSC131054
    • BC600205
    • Tetra(4-carboxyphenyl)porphine tetramethyl ester
    • 5,10,15,20-tetrakis(4-(methoxycarbonyl) phenyl)porphyrin
    • meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester ;Tetramethyl meso-tetraphenylporphine-4,4',4'',4'''-tetracarboxylate
    • methyl 4-[(5Z,10Z,14Z,19Z)-10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate
    • D95421
    • 22112-83-0
    • 5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
    • SCHEMBL3892703
    • 5,10,15,20-Tetra(4-methoxycarbonylphenyl)-21H,23H-porphyrin
    • BS-28092
    • methyl 4-[10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate
    • MFCD00218869
    • 5-10-15-20-(tetra-4-methoxycarbonylphenyl)porphyrin
    • 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
    • CS-0085915
    • AKOS040768039
    • T3918
    • methyl 4-{7,12,17-tris[4-(methoxycarbonyl)phenyl]-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),.1,(1)(1).1(1)(3),(1)]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaen-2-yl}benzoate
    • NSC-131054
    • 5,10,15,20-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
    • J-014511
    • YSWG133
    • MESO-TETRA(4-CARBOXYPHENYL)PORPHINETETRAMETHYLESTER
    • Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, tetramethyl ester (9CI)
    • Benzoic acid, 4,4',4'',4'''-(5,10,15,20-porphinetetrayl)tetra-, tetramethyl ester (8CI)
    • 1,1',1'',1'''-Tetramethyl 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoate]
    • NSC 131054
    • Tetrakis(4-carbomethoxyphenyl)porphyrin
    • Tetrakis(4-methoxycarbonylphenyl)porphyrin
    • methyl 4-{7,12,17-tris[4-(methoxycarbonyl)phenyl]-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3(24),4,6,8,10,12,14,16(22),17,19-undecaen-2-yl}benzoate
    • 5,10,15,20-Tetra(4-carboxyphenyl)porphine tetramethyl ester
    • DB-413278
    • NVCZKUSRWBBGAH-UHFFFAOYSA-N
    • Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester
    • MDL: MFCD00218869
    • Inchi: 1S/C52H38N4O8/c1-61-49(57)33-13-5-29(6-14-33)45-37-21-23-39(53-37)46(30-7-15-34(16-8-30)50(58)62-2)41-25-27-43(55-41)48(32-11-19-36(20-12-32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-9-17-35(18-10-31)51(59)63-3/h5-28,53,56H,1-4H3/b45-37-,45-38-,46-39-,46-41-,47-40-,47-42-,48-43-,48-44-
    • Chiave InChI: NVCZKUSRWBBGAH-PJEPRTEXSA-N
    • Sorrisi: O(C([H])([H])[H])C(C1C([H])=C([H])C(=C([H])C=1[H])C1C2C([H])=C([H])C(=C(C3C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=3[H])C3=C([H])C([H])=C(C(C4C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=4[H])=C4C([H])=C([H])C(C(C5C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=5[H])=C5C([H])=C([H])C=1N5[H])=N4)N3[H])N=2)=O |c:23,98,t:67,92|

Proprietà calcolate

  • Massa esatta: 846.268964g/mol
  • Carica superficiale: 0
  • XLogP3: 9.8
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta legami ruotabili: 12
  • Massa monoisotopica: 846.268964g/mol
  • Massa monoisotopica: 846.268964g/mol
  • Superficie polare topologica: 163Ų
  • Conta atomi pesanti: 64
  • Complessità: 1370
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • PSA: 161.50000
  • LogP: 6.01260

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1296839-25g
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
22112-83-0 97%
25g
$1000 2024-06-05
Ambeed
A986233-1g
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
22112-83-0 96%
1g
$74.0 2025-02-20
Ambeed
A986233-5g
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
22112-83-0 96%
5g
$299.0 2025-02-20
eNovation Chemicals LLC
D566589-25g
eso-tetra(4-carboxyphenyl)porphine tetramethyl ester
22112-83-0 97%
25g
$1200 2023-09-03
SHENG KE LU SI SHENG WU JI SHU
sc-263462A-1g
meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester,
22112-83-0
1g
¥2888.00 2023-09-05
Frontier Specialty Chemicals
T846-1 g
meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester
22112-83-0
1g
$ 77.00 2022-11-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T856280-5g
Tetramethyl 4,4',4'',4'''-(5,10,15,20-porphyrintetrayl)tetrabenzo ate
22112-83-0 97%
5g
¥3,820.00 2022-01-10
eNovation Chemicals LLC
Y1296839-5g
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
22112-83-0 97%
5g
$300 2024-06-05
eNovation Chemicals LLC
D566589-100g
eso-tetra(4-carboxyphenyl)porphine tetramethyl ester
22112-83-0 97%
100g
$2000 2023-09-03
Frontier Specialty Chemicals
T846-10 g
meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester
22112-83-0
10g
$ 462.00 2022-11-04

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1S:EtCO2H, 12 h, 140°C
Riferimento
Endowing Porphyrinic Metal-Organic Frameworks with High Stability by a Linker Desymmetrization Strategy
By Han, Wentao et al, Journal of the American Chemical Society, 2023, 145(17), 9665-9671

Metodo di produzione 2

Condizioni di reazione
1.1S:EtCO2H, rt; 12 h, reflux
Riferimento
A cascade catalytic system of photocatalytic oxidation based on Cu@PCN-222(Ni) and enzyme catalysis for the synthesis of chalcone compounds in one pot
By Yu, Yuan et al, Journal of Catalysis, 2022, 415, 102-111

Metodo di produzione 3

Condizioni di reazione
1.1S:EtCO2H, 24 h, 150°C
Riferimento
A novel Porphyrin-doped MIL-53(Fe) photocatalyst with enhanced photocatalytic performance
By Xu, Maosen et al, Materials Letters, 2023, 330, 133297

Metodo di produzione 4

Condizioni di reazione
1.1S:AcOH, 15 min, 120°C
Riferimento
Synthesis of a highly emissive carboxylated pyrrolidine-fused chlorin for optical sensing of TATP vapours
By Vargas, Alejandro P. et al, Dyes and Pigments, 2021, 195, 109721

Metodo di produzione 5

Condizioni di reazione
1.1R:EtCO2H, reflux
Riferimento
Zirconium-Porphyrin-Based Metal-Organic Framework Hollow Nanotubes for Immobilization of Noble-Metal Single Atoms
By He, Ting et al, Angewandte Chemie, 2018, 57(13), 3493-3498

Metodo di produzione 6

Condizioni di reazione
1.1S:EtCO2H, 12 h, 130°C
Riferimento
Glutathione responsive nitric oxide release for enhanced photodynamic therapy by a porphyrinic MOF nanosystem
By Xia, Mengtong et al, Chemical Engineering Journal (Amsterdam, 2022, 442(Part_2), 136295

Metodo di produzione 7

Condizioni di reazione
1.1S:EtCO2H, 12 h, reflux
Riferimento
Urate oxidase loaded in PCN-222(Fe) with peroxidase-like activity for colorimetric detection of uric acid
By Liang, Xiao et al, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2021, 9(34), 6811-6817

Metodo di produzione 8

Condizioni di reazione
1.1R:EtCO2H
Riferimento
Tuning band structures of Hf-PCN-224(M) for β-Carbonyl C(sp3)-H bond activation and difunctionalization: Tandem C(sp3) radical cross-coupling through photoredox
By Zhang, Lingjuan et al, Applied Catalysis, 2023, 321, 122049

Metodo di produzione 9

Condizioni di reazione
1.1S:EtCO2H, rt; 12 h, 140°C
Riferimento
Au-nanorod-modified PCN-222(Cu) for H2 evolution from HCOOH dehydrogenation by photothermally enhanced photocatalysis
By Wang, Yao et al, Chemical Communications (Cambridge, 2022, 58(61), 8520-8523

Metodo di produzione 10

Condizioni di reazione
1.1R:EtCO2H
Riferimento
Encapsulation of Porphyrin-Fe/Cu Complexes into Coordination Space for Enhanced Selective Oxidative Dehydrogenation of Aromatic Hydrazides
By Zhang, Dongxu et al, Small, 2020, 16(50), 2004679

Metodo di produzione 11

Condizioni di reazione
1.1S:EtCO2H, 14 h, 150°C
Riferimento
Mixed-matrix membranes containing zero-dimension porphyrin-based complex for propylene/propane separation
By Peng, Donglai et al, Separation and Purification Technology, 2023, 314, 123656

Metodo di produzione 12

Condizioni di reazione
1.1R:EtCO2H, 12 h, reflux
Riferimento
Porphyrinic MOF Film for Multifaceted Electrochemical Sensing
By Zhou, Zhenyu et al, Angewandte Chemie, 2021, 60(37), 20551-20557

Metodo di produzione 13

Condizioni di reazione
1.1S:EtCO2H, 12 h, reflux
Riferimento
Ligand engineering of Au nanoclusters with multifunctional metalloporphyrins for photocatalytic H2O2 production
By Xue, Qiang et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(15), 8371-8377

Metodo di produzione 14

Condizioni di reazione
1.1S:EtCO2H, rt; 12 h, reflux
Riferimento
A two-dimensional Bi-based porphyrin metal-organic framework photocatalyst for white light-driven selective oxidation of sulfides
By Xie, Dale et al, Catalysis Science & Technology, 2022, 12(10), 3254-3260

Metodo di produzione 15

Condizioni di reazione
1.1S:EtCO2H, rt; 12 h, 140°C
Riferimento
Metalloporphyrin modified defective TiO2 porous cages with the enhanced photocatalytic activity for coupling of hydrogen generation and tetracycline removal
By Lu, Haiyue et al, RSC Advances, 2023, 13(13), 8822-8829

Metodo di produzione 16

Condizioni di reazione
1.1S:EtCO2H, 5 min, rt; 12 h, reflux
Riferimento
Effective visible-light CO2 photoreduction over (metallo)porphyrin-based metal-organic frameworks to achieve useful hydrocarbons
By Hariri, Roya and Dehghanpour, Saeed, Applied Organometallic Chemistry, 2021, 35(12), e6422

Metodo di produzione 17

Condizioni di reazione
1.1R:EtCO2H, 10 h, reflux
Riferimento
Symmetry-Guided Synthesis of N,N'-Bicarbazole and Porphyrin-Based Mixed-Ligand Metal-Organic Frameworks: Light Harvesting and Energy Transfer
By Fiankor, Christian et al, Journal of the American Chemical Society, 2021, 143(48), 20411-20418

Metodo di produzione 18

Condizioni di reazione
1.1S:EtCO2H, 15 min; 2 h, reflux
Riferimento
Staged oxidation of hydrocarbons with simultaneously enhanced conversion and selectivity employing O2 as oxygen source catalyzed by 2D metalloporphyrin-based MOFs possessing bimetallic active centers
By Shen, Hai-Min et al, Chemical Engineering Journal (Amsterdam, 2022, 443, 136126

Metodo di produzione 19

Condizioni di reazione
1.1S:EtCO2H, 4 h, reflux; rt
Riferimento
Ultrafast dynamics of the liquid deposited blend film of porphyrin donor and perylene diimide acceptor
By Zeb, Johar et al, Chemical Physics, 2022, 559, 111547

Metodo di produzione 20

Condizioni di reazione
1.1S:EtCO2H, reflux; 12 h, reflux
Riferimento
Mechanistic Elucidations of Highly Dispersed Metalloporphyrin Metal-Organic Framework Catalysts for CO2 Electroreduction
By Smith, Michael R. et al, Angewandte Chemie, 2023, 62(8), e202218208

Metodo di produzione 21

Condizioni di reazione
1.1R:EtCO2H, 1.5 h, reflux
Riferimento
Fundamental electronic changes upon intersystem crossing in large aromatic photosensitizers: free base 5,10,15,20-tetrakis(4-carboxylatophenyl)porphyrin
By Buechner, Robby et al, Physical Chemistry Chemical Physics, 2022, 24(12), 7505-7511

Metodo di produzione 22

Condizioni di reazione
1.1S:EtCO2H, 10 min, reflux; 2 h, reflux; 24 h, rt
Riferimento
Relay catalysis of hydrocarbon oxidation using O2 in the confining domain of 3D metalloporphyrin-based metal-organic frameworks with bimetallic catalytic centers
By Shen, Hai-Min et al, Chemical Engineering Science, 2022, 260, 117825

Metodo di produzione 23

Condizioni di reazione
1.1S:EtCO2H, 30 min; 140°C
Riferimento
Boosting Cascade Electron Transfer for Highly Efficient CO2 Photoreduction
By Li, Na et al, Solar RRL, 2021, 5(11), 2100558

Metodo di produzione 24

Condizioni di reazione
1.1S:EtCO2H, 2 h, 142°C
Riferimento
Engineered Iron-Based nanoplatform amplifies repolarization of M2-Like Tumor-Associated Macrophages for enhanced cancer immunotherapy
By Wei, Zhaohan et al, Chemical Engineering Journal (Amsterdam, 2022, 433(Part_3), 133847

Metodo di produzione 25

Condizioni di reazione
1.1S:EtCO2H, rt; 12 h, reflux
Riferimento
Third-order nonlinear responses of symmetrical meso-substitutes porphyrin derivatives
By Nadafan, Marzieh et al, Optik (Munich, 2022, 265, 169476

Metodo di produzione 26

Condizioni di reazione
1.1S:EtCO2H, 1 h, reflux
Riferimento
Potentiometric determination of copper(II) ions based on a porphyrin derivative
By Ozbek, Oguz and Isildak, Omer, Journal of the Chinese Chemical Society (Weinheim, 2022, 69(7), 1060-1069

Metodo di produzione 27

Condizioni di reazione
1.1S:EtCO2H, reflux
Riferimento
Tailoring Layer Number of 2D Porphyrin-Based MOFs Towards Photocoupled Electroreduction of CO2
By Yang, Deren et al, Advanced Materials (Weinheim, 2022, 34(7), 2107293

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Raw materials

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Preparation Products

Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:22112-83-0)Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester
Numero d'ordine:A1007903
Stato delle scorte:in Stock/in Stock/in Stock
Quantità:5g/10g/25g
Purezza:99%/99%/99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 15:06
Prezzo ($):269.0/518.0/1037.0

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